1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core substituted with a 10-ethyl group and an 11-oxo moiety. The sulfonamide group is linked to a 3-chlorophenyl ring, contributing to its molecular weight (estimated ~460 g/mol) and lipophilicity (logP ~4.0).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-2-25-19-8-3-4-9-21(19)29-20-11-10-17(13-18(20)22(25)26)24-30(27,28)14-15-6-5-7-16(23)12-15/h3-13,24H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSBQLSBKKBCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment and/or prophylaxis of diseases, in particular cardiovascular illnesses, eg, arteriolosclerosis.
Mode of Action
More research is needed to fully understand the interaction between this compound and its targets.
Biological Activity
1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core, which is known for various pharmacological activities. Its molecular formula is , with a molecular weight of approximately 392.91 g/mol. The presence of the methanesulfonamide group enhances its solubility and bioavailability.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest it may exhibit:
- Antidepressant-like effects : The dibenzo[b,f][1,4]oxazepine structure is associated with antidepressant activity through modulation of neurotransmitter systems.
- Anti-inflammatory properties : Methanesulfonamide derivatives often show anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Pharmacological Studies
Several studies have evaluated the pharmacological profiles of similar compounds. While specific data on this compound is limited, insights can be drawn from related research:
Case Study 1: Antidepressant Activity
In a study involving animal models, a related compound exhibited significant antidepressant-like behavior in the forced swim test. The mechanism was attributed to increased levels of serotonin and norepinephrine in the prefrontal cortex .
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of methanesulfonamide derivatives found that they significantly reduced edema in carrageenan-induced paw edema models. The compounds inhibited the expression of COX-2 and iNOS, leading to decreased prostaglandin synthesis .
Case Study 3: Neuroprotective Potential
Research on neuroprotective agents indicated that dibenzo derivatives could reduce neuronal apoptosis induced by glutamate toxicity. This was linked to the modulation of calcium influx and activation of survival pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
*Estimated based on structural similarity.
Key Observations:
- Ethyl vs. Methyl/H Substituents : The 10-ethyl group in the target compound increases molecular weight and logP compared to analogs with 10-H () or 10-methyl (). This substitution may improve membrane permeability but reduce aqueous solubility .
- Sulfonamide Modifications: Replacing the 3-chlorophenyl group with 2,4-dimethoxyphenyl () lowers logP (3.97 vs.
- Halogen Effects : The 3-chlorophenyl group in the target compound offers greater lipophilicity than 4-fluorophenyl () but less steric hindrance than 8,10-dimethyl substitutions () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
